molecular formula C22H35NO2 B11969539 N-(4-Dodecylphenyl)-3-oxobutyramide CAS No. 84030-15-9

N-(4-Dodecylphenyl)-3-oxobutyramide

Cat. No.: B11969539
CAS No.: 84030-15-9
M. Wt: 345.5 g/mol
InChI Key: NRRVZLFVFLROGI-UHFFFAOYSA-N
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Description

N-(4-Dodecylphenyl)-3-oxobutyramide is an organic compound characterized by the presence of a dodecyl group attached to a phenyl ring, which is further connected to an oxobutyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Dodecylphenyl)-3-oxobutyramide typically involves the reaction of 4-dodecylphenol with an appropriate acylating agent under controlled conditions. One common method involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Dodecylphenyl)-3-oxobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-Dodecylphenyl)-3-oxobutyramide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-(4-Dodecylphenyl)-3-oxobutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a long alkyl chain (dodecyl group) and an oxobutyramide moiety. This structural feature imparts distinct physicochemical properties, such as enhanced hydrophobicity and potential biological activity, making it valuable for various applications.

Properties

CAS No.

84030-15-9

Molecular Formula

C22H35NO2

Molecular Weight

345.5 g/mol

IUPAC Name

N-(4-dodecylphenyl)-3-oxobutanamide

InChI

InChI=1S/C22H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-20-14-16-21(17-15-20)23-22(25)18-19(2)24/h14-17H,3-13,18H2,1-2H3,(H,23,25)

InChI Key

NRRVZLFVFLROGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)CC(=O)C

Origin of Product

United States

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